molecular formula C41H30O28 B236569 Repandusinic acid A CAS No. 125516-10-1

Repandusinic acid A

Katalognummer B236569
CAS-Nummer: 125516-10-1
Molekulargewicht: 970.7 g/mol
InChI-Schlüssel: WUTXIOAKRFKQHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Repandusinic acid A is a natural compound that has been studied for its potential medicinal properties . It is found in the Phyllanthus niruri plant, a traditional shrub with long-standing Ayurvedic, Chinese, and Malay ethnomedical records . Preliminary studies suggest that it may have antiviral properties .

Wissenschaftliche Forschungsanwendungen

Potential Therapeutic Agent for Hepatitis B

Repandusinic acid A has been studied for its potential as a therapeutic agent for Hepatitis B Virus (HBV). Computational methods, including molecular docking and ADME analysis, have indicated that repandusinic acid A exhibits promising binding affinities and may serve as an alternative drug molecule with fewer side effects compared to conventional HBV treatments (Subramaniyan et al., 2019).

Isolation and Characterization in Plants

Repandusinic acid A has been isolated and characterized from the leaves of Mallotus repandus. The compound was identified as part of a group of hydrolyzable tannins, which are significant due to their varied biological activities (Saijo et al., 1989).

HIV-1 Reverse Transcriptase Inhibitor

Studies have shown that repandusinic acid A acts as an inhibitor of HIV-1 reverse transcriptase. This compound has demonstrated considerable inhibitory efficacy, highlighting its potential as a therapeutic agent in HIV treatment (Ogata et al., 1992).

Antidiabetic Potential

Research has explored the antidiabetic potential of repandusinic acid A, particularly its role as an α-glucosidase inhibitor. This suggests potential applications for the treatment or management of type 2 diabetes (Beidokhti et al., 2017).

Antioxidant Activity

Repandusinic acid A has demonstrated significant antioxidant activities. Its efficacy in scavenging free radicals highlights its potential in combating oxidative stress-related diseases (Londhe et al., 2008).

Inhibitory Activity Against HIV-1 Protease

Repandusinic acid A has shown strong inhibitory activity against HIV-1 protease, an important target in HIV therapy. This highlights its potential as a compound for developing new HIV treatments (Xu et al., 2000).

Radioprotective Properties

The compound has been studied for its radioprotective properties, particularly in protecting against radiation-induced damage. This property is linked to its radical scavenging activities (Londhe et al., 2009).

Zukünftige Richtungen

The future directions for research on Repandusinic acid A could include further exploration of its potential as a drug candidate for hepatitis B virus . More cheminformatics, toxicological, and mechanistic studies would aid the progress to clinical trial studies . In vitro and in vivo evaluation will be essential, and this study will be helpful to proceed further with the effective drug development .

Eigenschaften

CAS-Nummer

125516-10-1

Produktname

Repandusinic acid A

Molekularformel

C41H30O28

Molekulargewicht

970.7 g/mol

IUPAC-Name

4-[1-carboxy-3-[[6,7,8,11,12,13,22-heptahydroxy-3,16-dioxo-21-(3,4,5-trihydroxybenzoyl)oxy-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-23-yl]oxy]-3-oxoprop-1-en-2-yl]-5,6,7-trihydroxy-1-oxo-3,4-dihydroisochromene-3-carboxylic acid

InChI

InChI=1S/C41H30O28/c42-13-1-8(2-14(43)24(13)49)36(59)69-41-31(56)34-32(66-40(63)12(6-19(47)48)23-22-11(5-17(46)27(52)30(22)55)38(61)67-33(23)35(57)58)18(65-41)7-64-37(60)9-3-15(44)25(50)28(53)20(9)21-10(39(62)68-34)4-16(45)26(51)29(21)54/h1-6,18,23,31-34,41-46,49-56H,7H2,(H,47,48)(H,57,58)

InChI-Schlüssel

WUTXIOAKRFKQHK-UHFFFAOYSA-N

SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)OC(=O)C(=CC(=O)O)C6C(OC(=O)C7=CC(=C(C(=C67)O)O)O)C(=O)O

Kanonische SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)OC(=O)C(=CC(=O)O)C6C(OC(=O)C7=CC(=C(C(=C67)O)O)O)C(=O)O

Synonyme

epandusinic acid A
repandusinic acid A, sodium salt

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Repandusinic acid A
Reactant of Route 2
Repandusinic acid A
Reactant of Route 3
Repandusinic acid A
Reactant of Route 4
Repandusinic acid A
Reactant of Route 5
Repandusinic acid A
Reactant of Route 6
Repandusinic acid A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.